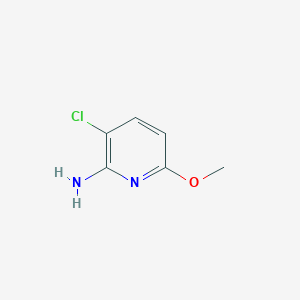

2-Amino-3-chloro-6-methoxypyridine

Beschreibung

BenchChem offers high-quality 2-Amino-3-chloro-6-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-chloro-6-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-6-methoxypyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXPRXMMTWDYFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698502 | |

| Record name | 3-Chloro-6-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742070-73-1 | |

| Record name | 3-Chloro-6-methoxypyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 2-Amino-3-chloro-6-methoxypyridine?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical properties of 2-Amino-3-chloro-6-methoxypyridine. As a substituted pyridine, this compound holds potential as a key building block in the synthesis of novel pharmaceutical and agrochemical agents. This document is intended to serve as a valuable resource for researchers, offering insights into its characteristics, potential reactivity, and safe handling.

Compound Identification and Structure

2-Amino-3-chloro-6-methoxypyridine is a heterocyclic aromatic compound. The pyridine ring is substituted with an amino group at the 2-position, a chlorine atom at the 3-position, and a methoxy group at the 6-position.

Molecular Structure:

Caption: Chemical structure of 2-Amino-3-chloro-6-methoxypyridine.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3-chloro-6-methoxypyridin-2-amine |

| CAS Number | 742070-73-1[1] |

| Molecular Formula | C₆H₇ClN₂O[1] |

| Molecular Weight | 158.59 g/mol [1] |

Physical Properties

Detailed experimental data for the physical properties of 2-Amino-3-chloro-6-methoxypyridine are not extensively reported in the literature. The available information, primarily from chemical suppliers, is summarized below. For context, properties of the closely related isomer, 3-Amino-2-chloro-6-methoxypyridine (CAS 34392-85-3), are also provided.

| Property | 2-Amino-3-chloro-6-methoxypyridine | 3-Amino-2-chloro-6-methoxypyridine (Isomer) |

| Appearance | Not specified | White to light yellow solid[2] |

| Melting Point | Not specified | 46-50 °C[2][3] |

| Boiling Point | Not specified | Not specified |

| Solubility | Not specified | Not specified |

| Storage | Sealed in dry, Room Temperature[1] | 0-8 °C[2] |

Chemical Properties and Reactivity

The chemical behavior of 2-Amino-3-chloro-6-methoxypyridine is dictated by the interplay of its functional groups on the pyridine ring.

-

Amino Group (-NH₂): The amino group at the 2-position is a strong activating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions. It can undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation.

-

Chloro Group (-Cl): The chlorine atom at the 3-position is a deactivating group via its inductive effect but can act as a leaving group in nucleophilic aromatic substitution reactions, especially when activated by other substituents.

-

Methoxy Group (-OCH₃): The methoxy group at the 6-position is an activating group through resonance, donating electron density to the ring. It is generally stable but can be cleaved under harsh acidic conditions.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. It also deactivates the ring towards electrophilic substitution.

The combination of these groups suggests that the molecule can participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Potential Synthetic Pathways

A Note on Synthesis: The synthesis of related compounds often involves multi-step processes starting from dichloropyridines. For instance, the synthesis of 2,3-diamino-6-methoxypyridine involves the ammonolysis of 2,6-dichloro-3-nitropyridine, followed by methoxylation and then reduction of the nitro group.[4][5]

Applications in Research and Development

Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry and materials science. While specific applications for 2-Amino-3-chloro-6-methoxypyridine are not well-documented, its structural motifs are present in molecules with diverse biological activities. The related isomer, 3-Amino-2-chloro-6-methoxypyridine, is utilized as an intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and anti-cancer agents, as well as in the formulation of herbicides and pesticides.[2]

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Amino-3-chloro-6-methoxypyridine is not widely available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety information for the isomeric 3-Amino-2-chloro-6-methoxypyridine and other related compounds provides a basis for recommended precautions.

Potential Hazards (based on related compounds):

-

Harmful if swallowed.[6]

-

Causes skin irritation.[6]

-

May cause serious eye damage.[6]

-

May cause respiratory irritation.[6]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[7]

Conclusion

2-Amino-3-chloro-6-methoxypyridine is a substituted pyridine with potential as a valuable synthetic intermediate. While comprehensive data on its physical and chemical properties are limited, its structural features suggest a rich and versatile chemistry. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and may need to perform their own characterization to fully understand its properties.

References

- Process for producing 2,3-diamino-6-methoxypyridine.

- 2-Amino-3-chloro-6-methoxypyridine. ChemicalBook; CAS 742070-73-1.

- 3-Amino-2-chloro-6-methoxypyridine. Chem-Impex.

- Safety Data Sheet for 2,3-Diamino-6-methoxypyridine dihydrochloride. AK Scientific, Inc.

- Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system.

- Safety Data Sheet for 3-Amino-6-chloro-5-methoxypyridine. Fisher Scientific.

- Safety D

- 2-chloro-6-methoxypyridin-3-amine (CAS No. 34392-85-3) SDS. Guidechem.

- 2-Amino-3-chloro-6-methoxypyridine CAS#: 742070-73-1. ChemicalBook.

- 3-Amino-2-chloro-6-methoxypyridine 97%. Sigma-Aldrich.

- Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine.

- 2-Chloro-6-methoxypyridine Safety D

- 2-Chloro-6-methoxypyridine. PubChem.

- 2-Chloro-3-methoxypyridine. PubChem.

- 2-Amino-6-methoxypyridine CAS#: 17920-35-3. ChemicalBook.

- 2-Chloro-6-methoxy-3-nitropyridine(38533-61-8) 1H NMR spectrum. ChemicalBook.

- 2-Amino-3-chloro-6-methoxypyridine. Sunway Pharm Ltd; CAS:742070-73-1.

- 2-Amino-6-methoxy-3-nitropyridine. PubChem.

- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

- 2-Amino-3-methoxypyridine. PubChem.

- Synthesis of 2-amino-3-nitro-6-chloro-pyridine. PrepChem.com.

- 2-Chloro-6-methoxypyridine 98%. Sigma-Aldrich.

- 3-Amino-6-chloro-5-methoxypyridine, 97%, Thermo Scientific Chemicals. Fisher Scientific.

- 3-Amino-2-chloropyridine. NIST WebBook.

Sources

- 1. 2-Amino-3-chloro-6-methoxypyridine - CAS:742070-73-1 - Sunway Pharm Ltd [3wpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-2-chloro-6-methoxypyridine 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Page loading... [guidechem.com]

- 7. aksci.com [aksci.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

2-Amino-3-chloro-6-methoxypyridine CAS number and molecular structure

An In-Depth Technical Guide to 3-Amino-2-chloro-6-methoxypyridine

A Note on Nomenclature: This guide focuses on the chemical compound 3-Amino-2-chloro-6-methoxypyridine . While the initial query specified "2-Amino-3-chloro-6-methoxypyridine," publicly available scientific and commercial data predominantly refer to the isomeric form, 3-Amino-2-chloro-6-methoxypyridine. This document will therefore detail the properties, synthesis, and applications of this well-documented and commercially available isomer.

Core Compound Identification

CAS Number: 34392-85-3[1][2][3]

Molecular Formula: C₆H₇ClN₂O[1][2][3]

IUPAC Name: 2-chloro-6-methoxy-pyridin-3-amine

This substituted pyridine is a key building block in medicinal and agrochemical research.[1] Its unique structure, featuring an amino group, a chloro substituent, and a methoxy group on a pyridine ring, provides a versatile scaffold for the synthesis of complex, biologically active molecules.[1] The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and specialized agricultural chemicals.[1]

Physicochemical and Structural Properties

The physical and chemical properties of 3-Amino-2-chloro-6-methoxypyridine are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 158.59 g/mol | [1][2][3] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 46-50 °C | [1][2] |

| Purity | ≥ 98% (GC) | [1] |

| EC Number | 251-989-2 | [2] |

| MDL Number | MFCD09258809 | [1][2] |

| PubChem ID | 118674 | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Molecular Structure Diagram

The following diagram illustrates the molecular structure of 3-Amino-2-chloro-6-methoxypyridine.

Caption: Molecular structure of 3-Amino-2-chloro-6-methoxypyridine.

Synthesis and Mechanistic Insights

The synthesis of substituted pyridines often involves multi-step processes. A plausible and efficient synthetic route to 3-Amino-2-chloro-6-methoxypyridine can be conceptualized from commercially available starting materials, such as 2,6-dichloropyridine. The following protocol outlines a potential synthetic pathway, with explanations for each step to provide a deeper understanding of the reaction mechanisms.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for 3-Amino-2-chloro-6-methoxypyridine.

Detailed Experimental Protocol

Step 1: Nitration of 2,6-Dichloropyridine

-

Reaction: 2,6-Dichloropyridine is nitrated to yield 2,6-dichloro-3-nitropyridine.[4]

-

Protocol:

-

To a stirred mixture of concentrated sulfuric acid and nitric acid, slowly add 2,6-dichloropyridine while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is carefully warmed and stirred until the reaction is complete (monitored by TLC or GC).

-

The mixture is then poured onto ice, and the precipitated product, 2,6-dichloro-3-nitropyridine, is collected by filtration.[4]

-

-

Causality: The strong electron-withdrawing effect of the two chlorine atoms deactivates the pyridine ring, requiring harsh nitrating conditions. The nitration occurs at the 3-position due to the directing effects of the ring nitrogen and the chlorine atoms.

Step 2: Selective Ammonolysis

-

Reaction: 2,6-Dichloro-3-nitropyridine undergoes selective ammonolysis to form 2-amino-6-chloro-3-nitropyridine.[4][5]

-

Protocol:

-

Causality: The chlorine at the 2-position is more susceptible to nucleophilic substitution by ammonia than the chlorine at the 6-position, influenced by the electronic effects of the adjacent nitro group.

Step 3: Methoxylation

-

Reaction: The remaining chlorine atom in 2-amino-6-chloro-3-nitropyridine is displaced by a methoxy group to give 2-amino-6-methoxy-3-nitropyridine.[4]

-

Protocol:

-

Causality: The chlorine at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group and the ring nitrogen. Sodium methoxide is a strong nucleophile that readily displaces the chloride.

Step 4: Reduction of the Nitro Group

-

Reaction: The nitro group of 2-amino-6-methoxy-3-nitropyridine is reduced to an amino group, yielding the final product, 3-amino-2-chloro-6-methoxypyridine.

-

Protocol:

-

The nitro compound is dissolved in a suitable solvent, such as ethanol or concentrated hydrochloric acid.

-

A reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O), is added.[4]

-

The reaction mixture is heated to facilitate the reduction.[4]

-

After completion, the product is isolated by filtration or extraction following basification.[4]

-

-

Causality: Stannous chloride is a classic and effective reagent for the reduction of aromatic nitro groups to amines in an acidic medium.

Applications in Research and Development

3-Amino-2-chloro-6-methoxypyridine is a valuable building block in several areas of chemical research, primarily in the pharmaceutical and agrochemical industries.[1]

Pharmaceutical Development

The unique arrangement of functional groups on the pyridine ring makes this compound a key intermediate in the synthesis of various pharmaceuticals.[1] It is particularly useful in the development of:

-

Anti-inflammatory Agents: The aminopyridine scaffold can be elaborated to create compounds that modulate inflammatory pathways.[1]

-

Anti-cancer Agents: This intermediate is used in the synthesis of novel compounds targeting various mechanisms involved in cancer progression.[1]

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, and this compound provides a versatile starting point for the synthesis of such molecules.

The chloro and methoxy groups can play significant roles in drug-receptor interactions and in modulating the physicochemical properties of the final drug molecule.[6][7]

Agrochemical Research

In the agrochemical sector, 3-Amino-2-chloro-6-methoxypyridine is used in the formulation of:

-

Herbicides and Pesticides: The biological activity of the pyridine core can be harnessed to develop effective and selective crop protection agents.[1]

Safety and Handling

Appropriate safety precautions must be taken when handling 3-Amino-2-chloro-6-methoxypyridine.

-

Hazard Classifications: It is classified as an acute toxicant (oral), a skin irritant, and can cause serious eye damage.[2]

-

Precautionary Measures:

-

Storage: Store in a tightly closed container in a cool, dry place at the recommended temperature of 0-8 °C.[1]

References

-

PubChem. (n.d.). 2-Amino-3-methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methoxy-3-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Retrieved from [Link]

-

Cosmetic Ingredient Review. (n.d.). Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-methoxypyridine. Retrieved from [Link]

- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

-

Alkali Metals Ltd. (n.d.). MATERIAL SAFETY DATA SHEET 2-AMINO PYRIDINE. Retrieved from [Link]

- Google Patents. (n.d.). CN102532010A - Preparation method of 2-chloro-3-aminopyridine.

-

YouTube. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-2-chloro-6-methoxypyridine 97 34392-85-3 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. 2-Amino-6-chloro-3-nitropyridine | 27048-04-0 [chemicalbook.com]

- 6. drughunter.com [drughunter.com]

- 7. youtube.com [youtube.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Amino-3-chloro-6-methoxypyridine: A Technical Guide

Introduction

2-Amino-3-chloro-6-methoxypyridine (CAS No. 742070-73-1) is a substituted pyridine derivative. Compounds within this class are pivotal building blocks in medicinal chemistry and materials science, owing to the versatile reactivity of the pyridine scaffold. The specific arrangement of the amino, chloro, and methoxy substituents on this molecule creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel pharmaceutical agents and other high-value chemical entities.

Given its potential application in regulated industries such as drug development, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Amino-3-chloro-6-methoxypyridine using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

As complete, peer-reviewed spectroscopic data for this specific compound is not widely available in public repositories, this document will serve as a methodological guide. It combines foundational principles with predicted data, derived from the analysis of structurally related compounds, to offer researchers a robust strategy for acquiring, interpreting, and validating the structure of this molecule.

Molecular Structure and Electronic Profile

The structural integrity of a compound is the bedrock of its function. The first step in any analysis is to understand the molecule's architecture and the interplay of its constituent functional groups.

Caption: Molecular structure of 2-Amino-3-chloro-6-methoxypyridine.

The substituents significantly influence the electron density of the pyridine ring. The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating through resonance, increasing electron density, particularly at the ortho and para positions. Conversely, the chloro (-Cl) group is electron-withdrawing via induction. This electronic tug-of-war dictates the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Amino-3-chloro-6-methoxypyridine, both ¹H and ¹³C NMR are essential for complete structural verification.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons, one for the amino protons, and one for the methoxy protons.

| Predicted Signal | Multiplicity | Integration | Approx. Chemical Shift (δ, ppm) | Rationale |

| H-5 | Doublet (d) | 1H | 7.2 - 7.5 | Coupled to H-4. Deshielded by the adjacent ring nitrogen and the inductive effect of the chlorine at C-3. |

| H-4 | Doublet (d) | 1H | 6.2 - 6.5 | Coupled to H-5. Shielded by the electron-donating methoxy group at the para position (C-6). |

| -NH₂ | Broad Singlet | 2H | 4.5 - 5.5 | The chemical shift is variable and depends on solvent and concentration. Protons are exchangeable with D₂O. |

| -OCH₃ | Singlet (s) | 3H | 3.8 - 4.0 | Characteristic region for methoxy groups attached to an aromatic ring. |

Note: Predicted chemical shifts are based on analysis of similar compounds like 2-aminopyridine, 3-chloropyridine, and 2-methoxypyridine and may vary based on the solvent used.[1][2][3][4]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six unique signals, one for each carbon atom in the molecule.

| Predicted Signal | Approx. Chemical Shift (δ, ppm) | Rationale |

| C-6 | 160 - 165 | Attached to the highly electronegative oxygen of the methoxy group, causing significant deshielding. |

| C-2 | 155 - 160 | Attached to the amino group and adjacent to the ring nitrogen, leading to deshielding. |

| C-4 | 140 - 145 | Aromatic carbon influenced by the para-methoxy group. |

| C-3 | 115 - 120 | Attached to the electronegative chlorine atom. |

| C-5 | 110 - 115 | Aromatic carbon influenced by the adjacent ring nitrogen. |

| -OCH₃ | 50 - 55 | Typical range for a methoxy carbon. |

Note: These are estimations. Actual values depend on the solvent and experimental conditions.[5][6][7]

Experimental Protocol for NMR Analysis

A rigorous and consistent protocol is key to obtaining high-quality, reproducible NMR data.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of 2-Amino-3-chloro-6-methoxypyridine.[8]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[9][10] The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ may be required if solubility is an issue and is better for observing exchangeable protons like those of the amino group.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9][11]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical solvent peak shape.

-

Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

-

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 2-Amino-3-chloro-6-methoxypyridine will be characterized by absorptions from its key functional groups. Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation.[12][13][14]

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium (two bands) |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium to Weak |

| C-H Stretch (Aliphatic) | Methoxy (-OCH₃) | 2850 - 3000 | Medium |

| C=C, C=N Stretch | Pyridine Ring | 1550 - 1650 | Strong to Medium |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580 - 1620 | Medium to Strong |

| C-O Stretch | Aryl Ether (-OCH₃) | 1200 - 1275 (asymm.) & 1000 - 1075 (symm.) | Strong |

| C-Cl Stretch | Aryl Chloride (-Cl) | 1000 - 1100 | Medium to Strong |

Source: Predicted frequencies are based on standard IR correlation tables.[15][16]

Experimental Protocol for ATR-FTIR Analysis

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean.[17] Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application : Place a small amount of the solid 2-Amino-3-chloro-6-methoxypyridine powder onto the center of the ATR crystal.

-

Apply Pressure : Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[18]

-

Data Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning : After analysis, release the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the mass with high accuracy, allowing for the calculation of the molecular formula.[19]

Predicted Mass Spectrum

The molecular formula of 2-Amino-3-chloro-6-methoxypyridine is C₆H₇ClN₂O.

-

Molecular Weight (Nominal): 158 g/mol

-

Exact Mass (Monoisotopic): 158.02469 Da

Key Features to Expect:

-

Molecular Ion (M⁺) Cluster : Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of two peaks:

-

M⁺ peak at m/z ≈ 158.02

-

M+2 peak at m/z ≈ 160.02, with an intensity of approximately one-third of the M⁺ peak.[20] This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

-

Fragmentation Pattern : Under Electron Ionization (EI), the molecular ion is energetically unstable and will break apart into smaller, characteristic fragments.[21][22]

-

Loss of CH₃ radical (·CH₃) : [M - 15]⁺ → m/z 143

-

Loss of Cl radical (·Cl) : [M - 35]⁺ → m/z 123

-

Loss of HCN : A common fragmentation pathway for pyridines.[20]

-

Caption: A plausible fragmentation pathway for 2-Amino-3-chloro-6-methoxypyridine in EI-MS.

Experimental Protocol for HRMS (ESI-TOF) Analysis

Electrospray Ionization (ESI) is a soft ionization technique often coupled with a Time-of-Flight (TOF) analyzer for accurate mass determination.[23]

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration : Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition : Acquire the mass spectrum in positive ion mode. The molecule should readily protonate to form the [M+H]⁺ ion (m/z ≈ 159.0325).

-

Data Analysis : Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula (C₆H₈ClN₂O for the protonated species). The measured mass should be within 5 ppm of the theoretical mass for confident identification.

Integrated Spectroscopic Analysis Workflow

No single technique provides all the necessary information. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS to build a self-validating and unambiguous structural proof.

Caption: Integrated workflow for the structural confirmation of the target compound.

By following this comprehensive guide, researchers and drug development professionals can confidently acquire and interpret the necessary spectroscopic data to verify the identity, structure, and purity of 2-Amino-3-chloro-6-methoxypyridine, ensuring the integrity of their subsequent research and development activities.

References

-

Bruker. "NMR Sample Preparation." [Online]. Available: [Link]

-

Ghandi, M., & Gholivand, M. B. (2007). "1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex." ResearchGate. [Online]. Available: [Link]

-

Hornak, J. P. "Sample Preparation." Rochester Institute of Technology. [Online]. Available: [Link]

-

University of Reading. "NMR Sample Preparation." [Online]. Available: [Link]

-

Hangzhou Better Chemtech. "What is the mass spectrum of 2 - Chloropyridine?" (2025). [Online]. Available: [Link]

-

Scribd. "NMR Sample Preparation Guide." [Online]. Available: [Link]

-

University of Toronto Scarborough. "Bruker Alpha-P ATR FTIR Standard Operating Procedure." [Online]. Available: [Link]

-

Agilent Technologies. "ATR-FTIR Spectroscopy, FTIR Sampling Techniques." [Online]. Available: [Link]

-

Nanalysis. "Guide: Preparing a Sample for NMR analysis – Part I." (2024). [Online]. Available: [Link]

-

Spectroscopy Letters. "1H NMR Spectra of Substituted Aminopyridines." (1993). [Online]. Available: [Link]

-

Infinita Lab. "High-Resolution Mass Spectrometry (HRMS) Analysis." [Online]. Available: [Link]

-

Journal of Chemical Education. "Introducing Graduate Students to High-Resolution Mass Spectrometry (HRMS) Using a Hands-On Approach." (2020). [Online]. Available: [Link]

-

Bioanalysis Zone. "High-resolution mass spectrometry: more than exact mass." (2020). [Online]. Available: [Link]

-

Bio-protocol. "High-Resolution Mass Spectrometry (HRMS)." (2022). [Online]. Available: [Link]

-

PubChem. "3-Chloropyridine." [Online]. Available: [Link]

-

PubChem. "2-Aminopyridine." [Online]. Available: [Link]

-

Bruker. "ATR FTIR Basics | Attenuated Total Reflectance." (2019). [Online]. Available: [Link]

-

Asian Journal of Chemistry. "Infrared Spectral Studies of Some Substituted Pyridines." (1997). [Online]. Available: [Link]

-

ResearchGate. "FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes." (2025). [Online]. Available: [Link]

-

Specac Ltd. "Everything You Need to Know About ATR-FTIR Spectroscopy." [Online]. Available: [Link]

-

SpectraBase. "3-Chloropyridine 1-oxide - Optional[13C NMR] - Chemical Shifts." [Online]. Available: [Link]

-

SpectraBase. "3-Chloropyridine - Optional[13C NMR] - Chemical Shifts." [Online]. Available: [Link]

-

Mettler Toledo. "ATR-FTIR Spectroscopy Basics." [Online]. Available: [Link]

-

Metabolites. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." (2024). [Online]. Available: [Link]

-

Metabolites. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." (2024). [Online]. Available: [Link]

-

ChemAxon. "NMR Prediction." [Online]. Available: [Link]

-

University of California, Santa Cruz. "IR Tables." [Online]. Available: [Link]

-

The Journal of Chemical Physics. "THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2." (1955). [Online]. Available: [Link]

-

Chemguide. "fragmentation patterns in mass spectra." [Online]. Available: [Link]

-

Wikipedia. "Infrared spectroscopy correlation table." [Online]. Available: [Link]

-

The Royal Society of Chemistry. "Supporting Information." [Online]. Available: [Link]

-

NMRDB.org. "Predict all NMR spectra." [Online]. Available: [Link]

-

Wikipedia. "Fragmentation (mass spectrometry)." [Online]. Available: [Link]

-

Science Ready. "Mass Spectrometry Fragmentation Patterns." [Online]. Available: [Link]

-

PubChem. "3-Amino-2-chloro-6-picoline." [Online]. Available: [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." (2023). [Online]. Available: [Link]

-

NIST. "3-Amino-2-chloropyridine." [Online]. Available: [Link]

Sources

- 1. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]

- 2. 3-Chloropyridine(626-60-8) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]

- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. research.reading.ac.uk [research.reading.ac.uk]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. sites.bu.edu [sites.bu.edu]

- 12. youtube.com [youtube.com]

- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 14. mt.com [mt.com]

- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 16. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

- 18. agilent.com [agilent.com]

- 19. measurlabs.com [measurlabs.com]

- 20. yufengchemicals.com [yufengchemicals.com]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 23. bioanalysis-zone.com [bioanalysis-zone.com]

Navigating the Physicochemical Landscape of 2-Amino-3-chloro-6-methoxypyridine: A Technical Guide to Solubility and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chloro-6-methoxypyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery and development. This technical guide provides an in-depth analysis of the anticipated solubility and stability characteristics of 2-Amino-3-chloro-6-methoxypyridine in common laboratory solvents. In the absence of extensive direct experimental data for this specific molecule, this guide leverages a predictive and comparative approach, drawing upon the known properties of structurally related analogues. It outlines detailed experimental protocols for determining solubility and for conducting forced degradation studies to assess stability. Furthermore, this document discusses suitable analytical methodologies for the quantification and purity assessment of 2-Amino-3-chloro-6-methoxypyridine, providing a foundational framework for researchers working with this compound.

Introduction: The Significance of Physicochemical Profiling

The journey of a candidate molecule from initial synthesis to a viable product is critically dependent on its inherent physicochemical properties. Among these, solubility and stability are fundamental parameters that dictate a compound's formulation, bioavailability, and shelf-life. For a molecule like 2-Amino-3-chloro-6-methoxypyridine, a thorough understanding of its behavior in various solvent systems and under different environmental stressors is essential for designing robust experimental protocols and developing reliable formulations.

This guide is structured to provide a comprehensive overview, beginning with a predictive assessment of the compound's solubility based on its structural features. This is followed by a detailed discussion on its likely stability profile and potential degradation pathways. Finally, we present standardized experimental and analytical protocols that can be adapted to empirically determine these crucial parameters.

Predicted Solubility Profile of 2-Amino-3-chloro-6-methoxypyridine

The solubility of a compound is a complex interplay of its intrinsic properties and the nature of the solvent. The structure of 2-Amino-3-chloro-6-methoxypyridine, featuring a pyridine ring substituted with an amino, a chloro, and a methoxy group, suggests a nuanced solubility profile.

Influence of Functional Groups on Solubility

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

-

Amino Group (-NH2): The amino group can act as both a hydrogen bond donor and acceptor, which generally enhances solubility in polar protic solvents like water and alcohols.

-

Chloro Group (-Cl): The chloro group is an electron-withdrawing group that increases the lipophilicity of the molecule, thereby favoring solubility in non-polar organic solvents.

-

Methoxy Group (-OCH3): The methoxy group can act as a hydrogen bond acceptor and adds some polarity, but its non-polar methyl group also contributes to lipophilicity.

Based on these features, a qualitative prediction of solubility in various common solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of 2-Amino-3-chloro-6-methoxypyridine in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of hydrogen bonding groups (amino, methoxy, pyridine nitrogen) should afford some solubility. However, the chloro group and the overall aromatic system will limit aqueous solubility. 2-Amino-6-methoxypyridine is described as slightly soluble in water[1][2]. The addition of a chloro group is expected to further decrease aqueous solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents are good hydrogen bond acceptors and have a polarity that should effectively solvate the molecule. |

| Non-Polar | Toluene, Hexane | Low | The polar functional groups will likely limit solubility in highly non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | The chloro substituent on the pyridine ring suggests favorable interactions with chlorinated solvents. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standardized method for determining the equilibrium solubility of 2-Amino-3-chloro-6-methoxypyridine.

Materials:

-

2-Amino-3-chloro-6-methoxypyridine (solid)

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid 2-Amino-3-chloro-6-methoxypyridine to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of 2-Amino-3-chloro-6-methoxypyridine in the diluted sample using a validated HPLC method.

-

Calculate the solubility as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Caption: Workflow for the shake-flask solubility determination method.

Stability Profile and Degradation Pathways

The stability of a pharmaceutical or agrochemical candidate is a critical attribute that influences its development, formulation, and storage. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule[3][4][5].

Predicted Stability and Potential Degradants

Substituted pyridines can be susceptible to degradation under various stress conditions:

-

Hydrolysis: The chloro and methoxy groups on the pyridine ring could be susceptible to hydrolysis under acidic or basic conditions, although the aromatic nature of the ring generally imparts stability. Studies on the hydrolysis of 2-chloropyridine have been conducted, providing insights into potential reaction kinetics[6][7].

-

Oxidation: The amino group and the electron-rich pyridine ring can be susceptible to oxidation.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of photoproducts.

-

Thermal Degradation: High temperatures can induce decomposition.

Table 2: Predicted Stability of 2-Amino-3-chloro-6-methoxypyridine under Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic/Basic Hydrolysis | Moderately Stable | Hydroxylated pyridines (replacement of -Cl or -OCH3) |

| Oxidation (e.g., H2O2) | Potentially Unstable | N-oxides, nitropyridines |

| Photolysis (UV/Vis light) | Potentially Unstable | Photodimers, ring-opened products |

| Thermal (Dry Heat) | Stable at moderate temperatures | Decomposition at high temperatures |

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on 2-Amino-3-chloro-6-methoxypyridine[8][9].

Materials:

-

2-Amino-3-chloro-6-methoxypyridine

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Procedure:

-

Sample Preparation: Prepare solutions of 2-Amino-3-chloro-6-methoxypyridine in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution and heat (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Add NaOH to the sample solution and keep at room temperature or heat gently.

-

Oxidation: Add hydrogen peroxide to the sample solution and keep at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80 °C).

-

Photodegradation: Expose a solution to UV and visible light in a photostability chamber.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis:

-

Analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Use a PDA detector to check for peak purity.

-

Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.

-

Caption: Workflow for conducting forced degradation studies.

Analytical Methodologies

A robust and validated analytical method is crucial for the accurate quantification of 2-Amino-3-chloro-6-methoxypyridine and its impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common and versatile technique for the analysis of substituted pyridines.

Typical HPLC Parameters:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Injection Volume: 10 µL

-

Column Temperature: 25-30 °C

The development of a stability-indicating method requires demonstrating that the method can separate the parent drug from all potential degradation products.

Method Validation

The chosen analytical method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Future Directions

This technical guide provides a predictive framework for understanding the solubility and stability of 2-Amino-3-chloro-6-methoxypyridine. While direct experimental data is currently limited, the analysis of its structural components and comparison with related compounds offer valuable insights for researchers. The provided experimental protocols for solubility determination and forced degradation studies serve as a starting point for the empirical characterization of this molecule.

It is strongly recommended that experimental studies be conducted to validate these predictions and to generate a comprehensive physicochemical profile for 2-Amino-3-chloro-6-methoxypyridine. Such data will be invaluable for its advancement in any research and development program.

References

- Anuszewska, E. L., & Koziorowska, J. H. (1995). The L5178Y mouse lymphoma assay was used to examine the potential mutagenicity of three halogenated pyridine compounds. Toxicology in Vitro, 9(2), 91-94.

- Barrera, C. M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. Industrial & Engineering Chemistry Research, 45(2), 533-538.

-

ChemWhat. (n.d.). 3-Chloropyridine CAS#: 626-60-8. Retrieved from [Link]

-

Barrera, C. M., et al. (2006). Hydrolysis kinetics for 2-chloropyridine in supercritical water. ResearchGate. Retrieved from [Link]

-

Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(3), 222-224.

- Duchowicz, P. R., & Castro, E. A. (2008). New QSPR study for the prediction of aqueous solubility of drug-like compounds. Bioorganic & Medicinal Chemistry, 16(17), 7944-7955.

-

Duchowicz, P. R., & Castro, E. A. (2008). New QSPR study for the prediction of aqueous solubility of drug-like compounds. AcademicDirect Library. Retrieved from [Link]

-

Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Retrieved from [Link]

- Duchowicz, P. R., & Castro, E. A. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. Molecules, 14(7), 2558-2579.

-

Occupational Safety and Health Administration. (1991). Pyridine. Retrieved from [Link]

-

Kamberi, M., & Tsutsumi, Y. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]

- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5.

-

Duchowicz, P. R., & Castro, E. A. (2009). QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. ResearchGate. Retrieved from [Link]

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

-

Shinde, P., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Life Sciences, 3(1), 1-10.

Sources

- 1. 2-Amino-6-methoxypyridine | 17920-35-3 [chemicalbook.com]

- 2. 2-Amino-6-methoxypyridine CAS#: 17920-35-3 [m.chemicalbook.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 7. researchgate.net [researchgate.net]

- 8. biopharminternational.com [biopharminternational.com]

- 9. longdom.org [longdom.org]

A Senior Application Scientist's Guide to 2-Amino-3-chloro-6-methoxypyridine in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Substituted Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone heterocyclic scaffold, present in a multitude of clinically successful therapeutic agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure. However, the true potential of the pyridine core is unlocked through strategic substitution. This guide focuses on one such high-value building block: 2-Amino-3-chloro-6-methoxypyridine . The specific arrangement of its amino, chloro, and methoxy functional groups provides a trifecta of reactivity and property modulation, making it an exceptionally versatile intermediate for the synthesis of novel bioactive molecules.[2][3] This document serves as a technical exploration of its synthesis, reactivity, and diverse applications, providing field-proven insights into its role in constructing the next generation of therapeutics.

Section 1: Synthesis and Physicochemical Profile

The utility of any chemical building block begins with its accessibility and predictable reactivity. 2-Amino-3-chloro-6-methoxypyridine is no exception. Its synthesis is typically achieved through a multi-step process that leverages well-established, scalable chemical transformations.

Core Synthetic Strategy

A common and industrially relevant pathway to obtain the target compound, and its precursors, starts from 2,6-dichloropyridine. The process involves a sequence of nitration, selective ammonolysis, and finally, methoxylation.[4][5]

A Generalized Synthetic Workflow:

-

Nitration: The process initiates with the nitration of 2,6-dichloropyridine using a mixture of concentrated nitric and sulfuric acids to produce 2,6-dichloro-3-nitropyridine.[4][5] This electrophilic aromatic substitution is directed to the 3-position due to the directing effects of the pyridine nitrogen and the chloro substituents.

-

Selective Ammonolysis: The resulting 2,6-dichloro-3-nitropyridine is then subjected to ammonolysis. One of the chlorine atoms, activated by the adjacent nitro group, is displaced by an amino group. This reaction is typically carried out using aqueous ammonia in a solvent like methanol to yield 2-amino-6-chloro-3-nitropyridine.[4][5][6]

-

Methoxylation: The final key step involves the nucleophilic substitution of the remaining chlorine atom with a methoxy group. This is achieved by treating 2-amino-6-chloro-3-nitropyridine with sodium methoxide in methanol, which yields 2-amino-3-nitro-6-methoxypyridine.[4][5]

-

Reduction (If required): For applications requiring a 2,3-diamino scaffold, the nitro group of 2-amino-3-nitro-6-methoxypyridine can be readily reduced to an amino group using reducing agents like stannous chloride in hydrochloric acid.[4]

This sequence provides a logical and cost-effective route to the key intermediates used in various medicinal chemistry programs.[5]

Caption: Synthetic route from 2,6-Dichloropyridine.

The Causality Behind Its Utility: A Functional Group Analysis

The power of 2-Amino-3-chloro-6-methoxypyridine lies in the distinct roles of its functional groups, which can be manipulated orthogonally in synthetic schemes.

| Functional Group | Role in Synthesis & Medicinal Chemistry |

| 2-Amino Group | Provides a primary nucleophilic site for forming amides, sulfonamides, and ureas. It's a key vector for extending the molecule to interact with specific protein residues. Can also be diazotized for further transformations. |

| 3-Chloro Group | Serves as a crucial handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This enables rapid library synthesis for structure-activity relationship (SAR) studies.[7] |

| 6-Methoxy Group | Modulates the electronic properties of the pyridine ring. It is an electron-donating group that can influence the pKa of the pyridine nitrogen. Metabolically, it can be a site for O-demethylation, which can be leveraged to create active metabolites or prodrugs.[8] |

Section 2: Core Applications in Drug Discovery Programs

The unique structural and electronic features of 2-Amino-3-chloro-6-methoxypyridine and its analogs make it a valuable starting material for developing therapies across multiple disease areas.[2][9]

Oncology

The pyridine scaffold is a well-established component of numerous kinase inhibitors, which are a cornerstone of modern cancer therapy. The 2-aminopyridine motif is particularly effective at forming key hydrogen bond interactions within the hinge region of the ATP-binding pocket of many kinases.

-

Mechanism of Action: Derivatives synthesized from this scaffold can be elaborated via cross-coupling at the C3-chloro position to introduce larger aromatic systems that occupy the hydrophobic regions of the kinase active site. The 2-amino group acts as the primary hinge-binding element, while the 6-methoxy group can be used to fine-tune solubility and cell permeability.

-

Field Insight: Researchers have utilized related substituted pyridine-3-carbonitrile derivatives to develop compounds with potent cytotoxic activity against various cancer cell lines. Studies have shown that the presence of electron-withdrawing or -donating groups on aryl rings attached to the pyridine core significantly influences anti-proliferative efficacy, highlighting the importance of this scaffold in generating chemical diversity.[1]

Anti-inflammatory & Autoimmune Diseases

The development of novel anti-inflammatory agents often involves targeting signaling pathways mediated by kinases (e.g., JAK, SYK) or other enzymes. The versatility of the 2-Amino-3-chloro-6-methoxypyridine core allows for its incorporation into molecules designed to inhibit such targets.[2]

-

Design Strategy: The 2-amino group can be functionalized to interact with polar residues in an enzyme's active site, while the rest of the molecule can be built out to achieve desired potency and selectivity. The chloro and methoxy groups play a subtle but critical role in modulating the molecule's overall physicochemical properties (lipophilicity, polarity) to achieve good oral bioavailability and pharmacokinetic profiles.[8]

Antibacterial Agents

Substituted pyridopyrimidines, which can be synthesized from aminopyridine precursors, have been explored as a class of antibacterial agents.[10] These compounds often act by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV, similar to fluoroquinolones.

-

Scaffold Hopping: 2-Amino-3-chloro-6-methoxypyridine serves as an excellent starting point for "scaffold hopping" exercises, where chemists replace a known core (like the quinolone in fluoroquinolones) with a novel bioisostere (like a pyridopyrimidine) to discover new chemical matter with improved properties, such as overcoming existing resistance mechanisms or reducing off-target effects.

Section 3: Experimental Protocols & Methodologies

To ensure the practical applicability of this guide, this section provides a representative experimental protocol for a common transformation used in medicinal chemistry, illustrating how 2-Amino-3-chloro-6-methoxypyridine can be elaborated.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a generalized procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Amino-3-chloro-6-methoxypyridine with an arylboronic acid. This reaction is fundamental for creating C-C bonds and expanding the molecular framework.

Objective: To synthesize a 2-amino-3-aryl-6-methoxypyridine derivative.

Materials:

-

2-Amino-3-chloro-6-methoxypyridine

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for reflux

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-Amino-3-chloro-6-methoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This step is critical as palladium catalysts can be sensitive to oxygen.

-

Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe. The reaction mixture should be a suspension.

-

Heating: Immerse the flask in a preheated oil bath and heat the reaction mixture to reflux (typically 80-100 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-aryl-6-methoxypyridine.

Caption: Step-by-step Suzuki cross-coupling workflow.

Conclusion and Future Outlook

2-Amino-3-chloro-6-methoxypyridine is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed functional handles offer a reliable and versatile platform for rapidly generating libraries of complex molecules. The ability to perform selective modifications at the amino and chloro positions allows for a systematic exploration of chemical space, which is essential for modern lead optimization campaigns. As drug discovery continues to tackle increasingly complex biological targets, the demand for such well-conceived, multifunctional building blocks will only grow. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the potential of this valuable scaffold in their quest for novel therapeutics.

References

- US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google P

- Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC - NIH.

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P

- 3-Amino-2-chloro-6-methoxypyridine - Chem-Impex.

- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI.

- Roles of the Chloro and Methoxy Groups in Drug Discovery - Drug Hunter.

- Synthesis of 2-amino-3-nitro-6-chloro-pyridine - PrepChem.com.

- 6-Amino-2-chloro-3-methylpyridine - Chem-Impex.

- Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry - Benchchem.

- Sourcing 2-Chloro-3-methoxypyridine: A Guide for Pharmaceutical Manufacturers - Dakenchem.

Sources

- 1. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. drughunter.com [drughunter.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]

The Latent Therapeutic Potential of 2-Amino-3-chloro-6-methoxypyridine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Value of the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an ideal starting point for the development of novel therapeutic agents. Within this esteemed class of heterocycles, 2-Amino-3-chloro-6-methoxypyridine emerges as a particularly intriguing starting material for the synthesis of new chemical entities with significant therapeutic potential. The strategic placement of its amino, chloro, and methoxy groups offers multiple reaction sites for chemical modification, enabling the creation of diverse molecular architectures. This guide provides an in-depth technical exploration of the prospective biological activities of derivatives synthesized from this versatile scaffold, with a focus on their potential as anticancer, antimicrobial, and kinase-inhibiting agents. While direct and extensive research on derivatives from this specific starting material is emerging, this whitepaper synthesizes data from structurally analogous compounds to provide a predictive framework for researchers, scientists, and drug development professionals.

Anticipated Biological Activities and Synthetic Pathways

The inherent reactivity of the 2-amino and 3-chloro positions on the pyridine ring allows for a variety of chemical transformations, leading to a wide array of derivatives with distinct biological profiles.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of aminopyridines and related heterocyclic systems have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial cellular processes like tubulin polymerization and cell cycle regulation.[2][3]

One promising avenue for developing potent anticancer agents from 2-Amino-3-chloro-6-methoxypyridine is the synthesis of thieno[2,3-b]pyridine derivatives. These compounds, known for their antimitotic properties, can be synthesized via a multi-step reaction sequence.[3]

Experimental Protocol: Synthesis of 2-Amino-3-(3,4,5-trimethoxybenzoyl)-thieno[2,3-b]pyridine Derivatives

-

Gewald Reaction: The initial step involves a Gewald reaction between 2-Amino-3-chloro-6-methoxypyridine, a suitable ketone (e.g., 3,4,5-trimethoxyacetophenone), and elemental sulfur in the presence of a base like morpholine or triethylamine. The reaction mixture is typically heated under reflux in a solvent such as ethanol or methanol.

-

Purification: The resulting crude product is purified by recrystallization or column chromatography to yield the 2-amino-thieno[2,3-b]pyridine intermediate.

-

Acylation: The amino group of the thieno[2,3-b]pyridine intermediate is then acylated using an appropriate acylating agent, such as 3,4,5-trimethoxybenzoyl chloride, in the presence of a non-nucleophilic base like pyridine or triethylamine in an aprotic solvent like dichloromethane or tetrahydrofuran.

-

Final Purification: The final product is purified using standard techniques to yield the target 2-amino-3-(3,4,5-trimethoxybenzoyl)-thieno[2,3-b]pyridine derivative.

Structurally similar 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine derivatives have shown potent inhibition of cancer cell growth, with IC50 values in the nanomolar range against various cancer cell lines.[3] It is therefore anticipated that derivatives synthesized from 2-Amino-3-chloro-6-methoxypyridine could exhibit comparable or enhanced cytotoxic activity.

| Derivative Class | Anticipated Target Cancer Cell Lines | Expected IC50 Range (nM) | Reference |

| Thieno[2,3-b]pyridines | Leukemia, Colon, Melanoma, Ovarian, Renal, Prostate, Breast | 25 - 90 | [3] |

| Pyrimidodiazepines | Leukemia, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | 622 - 1810 | [4] |

| Nopinone-based 2-amino-3-cyanopyridines | Lung, Gastric, Breast | 23,780 - 67,610 | [5] |

Logical Workflow for Anticancer Drug Discovery

Caption: A streamlined workflow for the discovery of anticancer agents.

Kinase Inhibition: A Targeted Approach to Cancer Therapy

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.[6] The development of kinase inhibitors is therefore a major focus of modern drug discovery. The aminopyridine scaffold is a well-established template for the design of potent and selective kinase inhibitors.[4][7][8]

Derivatives of 2-aminopyrimidine have shown significant activity as inhibitors of various kinases, including Janus kinases (JAKs), phosphoinositide 3-kinases (PI3K), and Aurora kinases.[4][5][7] By reacting 2-Amino-3-chloro-6-methoxypyridine with appropriate reagents, it is possible to construct fused pyrimidine ring systems that are likely to exhibit kinase inhibitory activity.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

-

Condensation: 2-Amino-3-chloro-6-methoxypyridine can be condensed with a suitable dicarbonyl compound, such as diethyl malonate, in the presence of a base like sodium ethoxide to form a pyridopyrimidine core.

-

Chlorination: The resulting hydroxypyridopyrimidine can be chlorinated using a reagent like phosphorus oxychloride (POCl3) to introduce a reactive chlorine atom.

-

Nucleophilic Substitution: The chlorine atom can then be displaced by a variety of nucleophiles, such as amines or thiols, to introduce diverse side chains and modulate the biological activity of the molecule. This is a key step for tuning the selectivity and potency of the kinase inhibitor.

-

Purification: Each step is followed by appropriate purification techniques, such as column chromatography or recrystallization, to isolate the desired products.

The specific kinase inhibition profile of the synthesized derivatives will depend on the nature of the substituents introduced. For example, the incorporation of certain anilino- or piperazino-moieties has been shown to confer potent inhibitory activity against kinases in the PI3K/Akt/mTOR signaling pathway.[5]

| Derivative Class | Potential Kinase Targets | Expected IC50 Range | Reference |

| Pyrido[2,3-d]pyrimidines | JAK2 | 8.5 - 12.2 µM | [7] |

| Pyrimidodiazepines | EGFR, VEGFR-2 | Potent (specific values vary) | [4] |

| 2,4-Substituted Pyrimidines | JAK3 | 4.8 nM (in vitro) | [8] |

Signaling Pathway: PI3K/Akt/mTOR

Caption: The PI3K/Akt/mTOR signaling pathway and the site of action for potential inhibitors.

Antimicrobial Activity: Combating Infectious Diseases

The emergence of multidrug-resistant pathogens represents a significant threat to global health. The development of new antimicrobial agents with novel mechanisms of action is therefore a critical area of research. Pyridine derivatives have a long history of use as antimicrobial agents, and the 2-Amino-3-chloro-6-methoxypyridine scaffold offers a promising starting point for the synthesis of new compounds with antibacterial and antifungal activity.[9]

A variety of synthetic strategies can be employed to generate novel antimicrobial agents from 2-Amino-3-chloro-6-methoxypyridine. One approach involves the condensation of the amino group with various aldehydes to form Schiff bases, followed by further modifications to create diverse heterocyclic systems.

Experimental Protocol: Synthesis of Imidazolyl-Nicotinonitriles

-

Chalcone Synthesis: An appropriate chalcone is synthesized by the Claisen-Schmidt condensation of an aryl methyl ketone with an imidazolyl aldehyde.

-

Condensation and Cyclization: The synthesized chalcone is then reacted with malononitrile and either ammonium acetate (for 2-amino derivatives) or sodium methoxide (for 2-methoxy derivatives) in a suitable solvent like ethanol or dioxane under reflux. This one-pot reaction leads to the formation of the 2-amino- or 2-methoxy-nicotinonitrile derivative.[9]

-

Purification: The final product is isolated by filtration and purified by recrystallization.

The antimicrobial activity of the synthesized derivatives is typically evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The potency is determined by measuring the minimum inhibitory concentration (MIC).

| Derivative Class | Target Microorganisms | Expected Activity | Reference |

| Imidazolyl-Nicotinonitriles | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Salmonella typhimurium, Aspergillus niger | Moderate to good activity (Zone of inhibition in mm) | [9] |

Workflow for Antimicrobial Agent Development

Caption: A systematic workflow for the development of novel antimicrobial agents.

Conclusion and Future Directions

2-Amino-3-chloro-6-methoxypyridine represents a highly versatile and strategically valuable starting material for the synthesis of a diverse range of biologically active compounds. The evidence from structurally related heterocyclic systems strongly suggests that derivatives of this scaffold are likely to possess significant anticancer, kinase inhibitory, and antimicrobial properties. The synthetic pathways and experimental protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of this promising area of medicinal chemistry.

Future research should focus on the systematic synthesis and screening of libraries of derivatives to establish clear structure-activity relationships. Mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. Ultimately, the continued investigation of derivatives from 2-Amino-3-chloro-6-methoxypyridine holds the promise of delivering novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

- Cho, J. H., et al. (2018). Synthesis of potent Janus kinase 2 (JAK2) inhibitors. Pharmaceuticals, 11(4), 109.

- Patel, D. M., & Purohit, D. M. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles.

- Tran, T. P., et al. (2004). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Bioorganic & Medicinal Chemistry Letters, 14(9), 2345-2349.

- Wymann, M. P., & Schneiter, R. (2008). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Opinion in Cell Biology, 20(2), 196-203.

- Kim, K. E., et al. (2018). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 9(11), 1132-1137.

- Magedov, I. V., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry, 20(28), 5437-5459.

- Catarzi, D., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771.

- Jahnz-Wechmann, Z., et al. (2015). Bioactive fused heterocycles: Nucleoside analogs with an additional ring. European Journal of Medicinal Chemistry, 97, 349-358.

- Catarzi, D., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. I.R.I.S.

- Popa, C., & Dinica, R. M. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 29(1), 1.

- Sestito, S., & Palomba, R. (2023).

- Sbardella, G., & Castellano, S. (2019). Bioactive heterocycles containing endocyclic N-hydroxy groups. Molecules, 24(1), 1.

- Brancale, A., et al. (2008). Synthesis and biological evaluation of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 51(15), 4696-4700.

- Nawaz, H., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(7), 102230.

- Chemit, K., et al. (2007). Process for producing 2,3-diamino-6-methoxypyridine.

- Brimble, M. A., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(19), 5911.

- Sim, T., et al. (2015). Development of Selective Covalent Janus Kinase 3 Inhibitors. Journal of Medicinal Chemistry, 58(18), 7357-7374.

- Fancelli, D., et al. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems.

- Purohit, D. M., & Patel, M. R. (2016). Synthesis and Antimicrobial Activity of 2-{4'-[(4"-Aryl)-3"-Cyano-2"-Methoxy-Pyridine-6"-yl]-Phenyl Amino}-6-[Bis(2"'-Chloroethyl) Amino]-4-Methoxy-1,3,5-Triazine.

- Sigma-Aldrich. (n.d.). 3-Amino-2-chloro-6-methoxypyridine. Sigma-Aldrich.

- Mathavan, T., et al. (2022). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent.

- El-Sayed, W. A., & Ali, O. M. (2023). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Egyptian Journal of Chemistry, 66(10), 1-13.

- Akocak, S., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1035-1041.